molecular formula C11H15NO3 B3254423 Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2386-32-5

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B3254423
CAS No.: 2386-32-5
M. Wt: 209.24 g/mol
InChI Key: BFCCFLZRLLFPRR-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with acetylacetone in the presence of a base, followed by cyclization to form the pyrrole ring . The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the acetyl group at the 3-position.

    Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the acetyl group and has different substitution patterns.

Uniqueness

Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the acetyl group at the 3-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other pyrrole derivatives and contributes to its specific properties and applications.

Properties

IUPAC Name

ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-5-15-11(14)10-9(8(4)13)6(2)7(3)12-10/h12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCCFLZRLLFPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of aluminum chloride (50.19 g, 0.376 mol) in dry dichloroethane (580 mL) at 25° C. was added slowly acetic anhydride (17.75 mL, 0.188 mol). The resulting mixture was stirred at room temp. for 10 minutes, then a solution of pyrrole 33 (10.49 g, 0.0627 mol) in dichloroethane (30 mL) was added and the reaction mixture was stirred at room temp. for 2 h. After an additional 3 h at 80° C., the mixture was poured into ice water and extracted with dichloromethane. The organic layer was dried with anhy. sodium sulfate and concentrated in vacuo to an orange residue. Short plug filtration over silica gel (30% ethyl acetate/70% hexanes) gave 7.5 g (60%) of ethyl-3-acetyl-4,5-dimethyl-2-pyrrole carboxylate 34. 1H NMR (CDCl3) δ 9.0 (bs, 1H), 4.3 (q, 2H), 2.7 (s, 3H), 2.1 (s, 3H), 1.9 (s, 3H), 1.3 (t, 3H) ppm.
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50.19 g
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17.75 mL
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580 mL
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10.49 g
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30 mL
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
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Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
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Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
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Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
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Reactant of Route 6
Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

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